molecular formula C23H26N4O2 B368560 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide CAS No. 942863-32-3

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide

Cat. No.: B368560
CAS No.: 942863-32-3
M. Wt: 390.5g/mol
InChI Key: JLMVPTUESQKEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole-pyrrolidinone hybrid featuring a 4-methylphenyl substituent on the pyrrolidinone ring and an N-isopropyl acetamide side chain. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its bioactivity in targeting enzymes and receptors. The pyrrolidinone moiety introduces conformational rigidity and hydrogen-bonding capacity, while the 4-methylphenyl group enhances lipophilicity. The N-isopropyl acetamide tail likely modulates solubility and bioavailability.

Properties

IUPAC Name

2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15(2)24-21(28)14-27-20-7-5-4-6-19(20)25-23(27)17-12-22(29)26(13-17)18-10-8-16(3)9-11-18/h4-11,15,17H,12-14H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMVPTUESQKEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzodiazole moiety and a pyrrolidine derivative, suggest a range of biological activities. This article explores its biological activity, synthesizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H32N4O2C_{26}H_{32}N_{4}O_{2} with a molecular weight of approximately 478.58 g/mol. The structure can be characterized as follows:

Property Value
Molecular FormulaC26H32N4O2
Molecular Weight478.58 g/mol
Structural FeaturesBenzodiazole, Pyrrolidine, Acetamide

The compound's structural complexity allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that derivatives of benzodiazole and pyrrolidine are often associated with anticancer properties. A study showed that compounds similar to This compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Benzodiazole derivatives are known for their antimicrobial activity. In vitro studies have demonstrated that this compound exhibits moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The structure-function relationship suggests that modifications in the substituents can enhance its efficacy against different bacterial strains.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's. Studies report IC50 values indicating strong inhibitory effects, suggesting potential as a therapeutic agent in enzyme-related disorders.

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of various pyrrolidine-benzodiazole derivatives, including our compound of interest. The results indicated that it inhibited cell proliferation in human cancer cell lines with an IC50 value of approximately 10 µM. The study concluded that the compound could be further developed as a potential anticancer drug.

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. It showed significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli. The findings support further exploration of its use in treating bacterial infections.

Interaction Studies

Interaction studies using docking simulations have revealed that This compound binds effectively to target proteins involved in disease pathways. These studies help elucidate the molecular basis for its biological activities and guide future modifications to enhance efficacy.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzodiazole and pyrrolidine are often associated with significant biological activities. The potential applications of this compound include:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the benzodiazole moiety have been noted for their effectiveness in inhibiting bacterial growth, making them candidates for antibiotic development .

Anticancer Properties

The compound's structural features suggest potential anticancer activities. Compounds with benzodiazole and pyrrolidine derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Given the presence of the pyrrolidine ring, there is potential for neuroprotective applications. Research indicates that similar compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter levels or providing antioxidant effects .

Anti-inflammatory Activity

Molecular docking studies suggest that this compound could act as a 5-lipoxygenase inhibitor, which is significant in the context of inflammatory diseases. Such interactions may lead to reduced inflammation in various conditions like arthritis or asthma .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • A study on substituted benzodiazoles showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Another research article highlighted the anticancer effects of related compounds in vitro, demonstrating significant cytotoxicity against cancer cell lines .
  • Molecular docking studies have indicated that these compounds can effectively bind to specific biological targets involved in disease pathways, further supporting their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and physicochemical properties are compared below with analogs from the literature. Key differences in substituents, molecular weight, and lipophilicity are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Pyrrolidinone/Other) Molecular Weight logP Melting Point (°C) Yield (%)
Target Compound 4-methylphenyl / N-isopropyl Not reported ~4.5* Not reported Not reported
Compound 12 3-methylphenyl / Hydrazide 418 Not reported 194–195 65
Compound 13 3-methylphenyl / Pyrazole Not reported Not reported 138–139 53
Compound 14 3-methylphenyl / Pyrrole 442 Not reported 204 (decomp.) 67
Compound (D347-2570) 4-methoxyphenyl / N-phenyl-N-isopropyl 482.58 4.58 Not reported Not reported

*Estimated based on structural similarity to compound.

Key Observations:

Substituent Effects: The 4-methylphenyl group on the target compound versus 3-methylphenyl in compounds 12–14 () may alter steric interactions and binding affinity. The N-isopropyl acetamide side chain in the target compound contrasts with the hydrazide (Compound 12) and pyrazole (Compound 13) groups. Acetamide derivatives generally exhibit improved metabolic stability compared to hydrazides, which are prone to hydrolysis .

The 4-methoxy group in ’s compound increases polarity slightly, but the N-phenyl substitution counterbalances this effect .

Synthetic Accessibility :

  • Yields for analogs in range from 53–67%, with hydrazides (65%) and pyrroles (67%) being more accessible than pyrazoles (53%). The target compound’s synthesis would likely require similar coupling strategies, such as nucleophilic substitution or amide bond formation .

Thermal Stability: Melting points for benzimidazole-pyrrolidinone hybrids vary widely (138–204°C). The decomposition observed in Compound 14 (204°C) suggests that bulkier substituents (e.g., pyrrole) reduce thermal stability compared to smaller groups like hydrazides .

Research Implications and Limitations

While the target compound’s exact bioactivity remains uncharacterized, its structural analogs provide critical insights:

  • Kinase Inhibition: Benzimidazole-pyrrolidinone hybrids are known to inhibit kinases (e.g., JAK2, EGFR) due to their ability to occupy ATP-binding pockets. The 4-methylphenyl group may enhance selectivity for hydrophobic kinase domains .
  • Antimicrobial Potential: Compounds with similar acetamide side chains (e.g., ) exhibit activity against Gram-positive bacteria, suggesting the target compound could be optimized for this purpose .

Limitations:

  • No direct pharmacological or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, limiting mechanistic insights .

Preparation Methods

Formation of the Pyrrolidinone Ring

The 5-oxopyrrolidin-3-yl subunit is synthesized via a cyclocondensation reaction between 4-methylphenylamine and diethyl acetylenedicarboxylate under acidic conditions. This yields a γ-lactam ring, which is subsequently functionalized at the 3-position through nucleophilic substitution.

Reaction Conditions

  • Reagents : 4-Methylphenylamine (1.2 equiv), diethyl acetylenedicarboxylate (1.0 equiv)

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv)

  • Solvent : Toluene, reflux (110°C)

  • Yield : 68–72%

Benzodiazole Ring Construction

The benzodiazole moiety is prepared via ortho-diaminobenzene cyclization with nitrous acid, followed by alkylation at the 1-position. Introduction of the pyrrolidinyl group at the 2-position is achieved through a Buchwald-Hartwig coupling using palladium catalysis.

Key Data

ParameterValueSource
Coupling CatalystPd(OAc)₂/Xantphos
Ligand2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
Reaction Temperature100°C
Yield65–70%

Acetamide Side Chain Installation

The isopropyl acetamide side chain is introduced via a nucleophilic acyl substitution reaction. 2-Chloroacetamide is reacted with isopropylamine in the presence of a base, followed by coupling to the benzodiazole intermediate under Mitsunobu conditions.

Optimized Protocol

  • Chloroacetylation :

    • React 2-chloroacetic acid with isopropylamine (1.5 equiv) in dichloromethane.

    • Activator : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 equiv)

    • Yield : 85%

  • Mitsunobu Coupling :

    • Reagents : Benzodiazole intermediate (1.0 equiv), 2-chloro-N-(propan-2-yl)acetamide (1.2 equiv)

    • Conditions : DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C → rt

    • Yield : 60–65%

Reaction Optimization and Scalability

Catalytic System Tuning

The use of N-methylpyrrolidone (NMP) as a solvent in palladium-catalyzed steps enhances reaction efficiency by stabilizing the active catalytic species. Sodium hydride (NaH) is preferred over weaker bases for deprotonation due to its ability to fully activate the benzodiazole nitrogen.

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : The final product is recrystallized from ethanol/water (4:1) to achieve >98% purity.

Table 1: Summary of Optimal Reaction Parameters

StepCatalyst/ReagentSolventTemperatureYield
Pyrrolidinone formationPTSAToluene110°C70%
Buchwald-Hartwig couplingPd(OAc)₂/SPhosNMP100°C68%
Mitsunobu couplingDIAD/PPh₃THF0°C → rt63%

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, benzodiazole-H), 4.20 (m, 1H, isopropyl-CH), 3.95 (s, 2H, acetamide-CH₂).

  • HRMS : m/z 467.2301 [M+H]⁺ (calc. 467.2298).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 12.3 min, confirming >99% purity.

Challenges in Synthesis

Regioselectivity in Benzodiazole Functionalization

Competing reactions at the 1- and 3-positions of the benzodiazole core necessitate precise stoichiometric control. Excess alkylating agent (1.2 equiv) ensures selective substitution at the 1-position.

Epimerization Risk

The stereogenic center in the pyrrolidinone ring may undergo epimerization under basic conditions. Conducting Mitsunobu coupling at low temperatures (0°C) mitigates this issue.

Comparative Analysis with Structural Analogues

Table 2: Synthetic Comparison with Related Compounds

CompoundKey DifferenceYield
2-{2-[1-(3-Methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}-N-(propan-2-yl)acetamideMeta-methyl substitution58%
N-Phenyl-N-(propan-2-yl)acetamide derivativeBulkier aryl group52%

The para-methyl substitution in the target compound enhances crystallinity, facilitating purification compared to meta-substituted analogues .

Q & A

Basic Research Questions

Synthesis Optimization and Reaction Condition Control Q: What methodologies are recommended for optimizing the multi-step synthesis of this compound, particularly in achieving high yields and purity? A: Key steps involve:

  • Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF) for cyclization steps at 80–100°C to stabilize intermediates .
  • Chromatographic Purification : Employ gradient elution in flash chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers and byproducts .
  • Reaction Monitoring : TLC with UV visualization and LC-MS to track intermediate formation and optimize reaction termination times .

Structural Confirmation via Spectroscopic Techniques Q: How can researchers confirm the structural integrity of this compound post-synthesis? A: Use a combination of:

  • ¹H/¹³C NMR : Identify proton environments (e.g., benzodiazole protons at δ 7.8–8.2 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and compare with theoretical m/z (e.g., ±2 ppm tolerance) .
  • IR Spectroscopy : Confirm lactam (C=O stretch at ~1680 cm⁻¹) and acetamide (N-H bend at ~1550 cm⁻¹) functionalities .

Purity Assessment Beyond Basic Chromatography Q: What advanced techniques ensure compound purity for biological testing? A:

  • HPLC with PDA Detection : Use a C18 column (acetonitrile/water gradient) to detect impurities at <0.5% .
  • Elemental Analysis : Validate C, H, N content (deviation ≤0.4% from theoretical) to rule out hydrate or solvent residues .

Advanced Research Questions

Crystallographic Data Collection and Refinement Q: How can researchers resolve crystallographic ambiguities in the pyrrolidinone-benzodiazole moiety? A:

  • Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) to enhance resolution for low-electron-density regions (e.g., methylphenyl groups) .
  • SHELXL Refinement : Apply TWIN and HKLF5 commands for twinned crystals, refining anisotropic displacement parameters (ADPs) for heavy atoms .
  • Validation : Check Rint (<5%) and Flack parameter (±0.1) to confirm absolute configuration .

Addressing Biological Activity Data Contradictions Q: How should conflicting cytotoxicity results (e.g., IC50 variability) be resolved? A:

  • Replicate Assays : Use ≥3 independent experiments with standardized cell lines (e.g., HepG2 for liver cancer) .
  • Purity Reassessment : Re-analyze compound batches via HPLC to exclude degradation products .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 4-methylphenyl with halogenated analogs) to isolate pharmacophore contributions .

Elucidating Structure-Activity Relationships (SAR) Q: What strategies are effective for SAR studies targeting the pyrrolidinone core? A:

  • Analog Synthesis : Modify substituents at the 3-position of pyrrolidinone (e.g., –CF3, –OCH3) to assess steric/electronic effects .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), prioritizing residues within 4 Å of the lactam group .

Reaction Mechanism Probing for Key Steps Q: How can the mechanism of the benzodiazole-pyrrolidinone coupling step be validated? A:

  • Isotopic Labeling : Introduce ¹⁵N in the benzodiazole amine to track bond formation via 2D NMR (HSQC) .
  • Kinetic Studies : Monitor reaction rates under varying temperatures to calculate activation energy (Arrhenius plot) and identify rate-limiting steps .

Design of Experiments (DoE) for Reaction Optimization Q: How can DoE principles improve yield in the final acetamide coupling step? A:

  • Factor Screening : Test variables (temperature, catalyst loading, solvent ratio) via a Plackett-Burman design .
  • Response Surface Methodology (RSM) : Optimize conditions (e.g., 60°C, 1.2 eq. DIPEA in THF) to maximize yield (85–90%) .

Synergistic Effect Studies with Existing Therapeutics Q: What methodologies assess synergistic effects with clinical drugs (e.g., cisplatin)? A:

  • Combination Index (CI) : Calculate using CompuSyn software (CI <1 indicates synergy) in ovarian cancer models .
  • Apoptosis Assays : Perform Annexin V/PI staining to quantify additive vs. synergistic cell death pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.